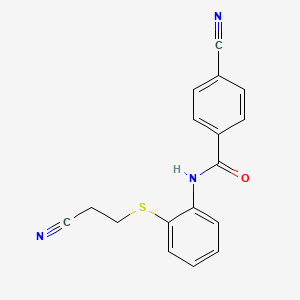

4-cyano-N-(2-((2-cyanoethyl)thio)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-cyano-N-(2-((2-cyanoethyl)thio)phenyl)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTB is a benzamide derivative that is used as a fluorescent probe for the detection of thiol-containing biomolecules in living cells.

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

One significant application of compounds related to 4-cyano-N-(2-((2-cyanoethyl)thio)phenyl)benzamide is in the synthesis of heterocyclic compounds. Research has demonstrated the utility of related chemical frameworks in generating a variety of heterocyclic derivatives. For instance, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to create a range of derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the versatility of these compounds in organic synthesis and potential drug development (Mohareb et al., 2004).

Cyanide Detection

Another application of chemically similar compounds is in the detection of cyanide, an environmentally and biologically significant analyte. Chromogenic oxazines have been designed for the colorimetric detection of cyanide. These compounds undergo structural transformations in the presence of cyanide, leading to a visible color change, enabling the convenient determination of cyanide in aqueous environments. This method's selectivity and sensitivity highlight the potential of these compounds in environmental monitoring and safety applications (Tomasulo et al., 2006).

Chemoselective N-benzoylation

In synthetic chemistry, the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates represents another research application. This process produces N-(2-hydroxyphenyl)benzamides, compounds of biological interest, via a mechanism that involves the formation of thiourea followed by elimination. Such reactions underscore the importance of these compounds in synthesizing biologically active molecules and their potential pharmaceutical applications (Singh et al., 2017).

Heterocyclic Skeleton Synthesis

The reaction of related cyanophenyl compounds with thioamides to synthesize heterocyclic skeletons, such as 3,1-benzothiazine, 1,3,5-benzotriazocine, and quinazoline, has been explored. These reactions reveal the potential of such compounds in creating complex heterocyclic structures, which are crucial in developing new pharmaceuticals and materials (Fathalla & Pazdera, 2002).

Propiedades

IUPAC Name |

4-cyano-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c18-10-3-11-22-16-5-2-1-4-15(16)20-17(21)14-8-6-13(12-19)7-9-14/h1-2,4-9H,3,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKLZTNPMVHWKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C#N)SCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2583764.png)

![Ethyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2583765.png)

![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2583769.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583772.png)

![N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2583773.png)

![4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2583776.png)